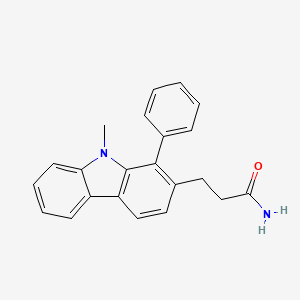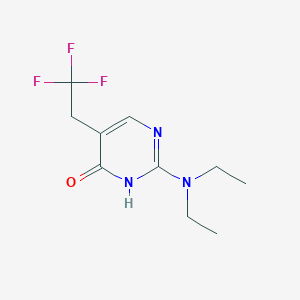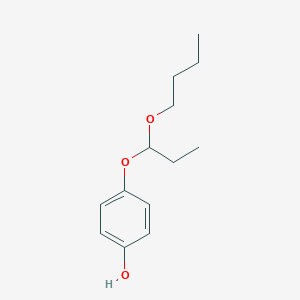
(4-Butylphenyl)methylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Butylphenyl)methylthiourea is a chemical compound known for its unique structure and properties It belongs to the class of thiourea derivatives, which are characterized by the presence of a thiourea group attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Butylphenyl)methylthiourea typically involves the reaction of 4-butylphenyl isothiocyanate with methylamine. The reaction is carried out under controlled conditions, usually in an organic solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of 4-butylphenyl isothiocyanate, followed by its reaction with methylamine. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (4-Butylphenyl)methylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can lead to the formation of corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran.
Substitution: Various nucleophiles, depending on the desired substitution product; reactions may require catalysts or specific conditions to proceed efficiently.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Varied products depending on the nucleophile used
Scientific Research Applications
(4-Butylphenyl)methylthiourea has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: this compound is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications.
Mechanism of Action
The mechanism of action of (4-Butylphenyl)methylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and other interactions with biological molecules, influencing their function. In the context of its biological activities, the compound may inhibit enzymes or disrupt cellular processes by binding to key proteins or nucleic acids.
Comparison with Similar Compounds
- (4-tert-Butylphenyl)methylthiourea
- (4-sec-Butylphenyl)methylthiourea
- (4-isobutylphenyl)methylthiourea
Comparison: (4-Butylphenyl)methylthiourea is unique due to its specific butyl group attached to the phenyl ring. This structural feature can influence its reactivity and interactions compared to other similar compounds. For instance, the tert-butyl and sec-butyl derivatives may exhibit different steric and electronic effects, leading to variations in their chemical behavior and biological activities.
Properties
CAS No. |
832099-22-6 |
|---|---|
Molecular Formula |
C12H18N2S |
Molecular Weight |
222.35 g/mol |
IUPAC Name |
(4-butylphenyl)methylthiourea |
InChI |
InChI=1S/C12H18N2S/c1-2-3-4-10-5-7-11(8-6-10)9-14-12(13)15/h5-8H,2-4,9H2,1H3,(H3,13,14,15) |
InChI Key |
RQFIEYITEYTCNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


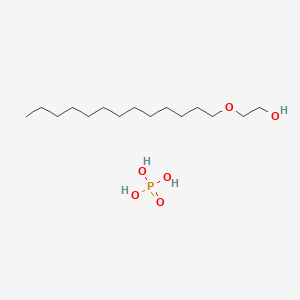
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(3-fluorophenyl)urea](/img/structure/B14203144.png)
![7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-one](/img/structure/B14203149.png)
![Piperidine, 4-(3-chloro-4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B14203150.png)

![3-(Octyloxy)-2-(2-{2-[2-(octyloxy)phenoxy]ethoxy}ethoxy)benzaldehyde](/img/structure/B14203153.png)
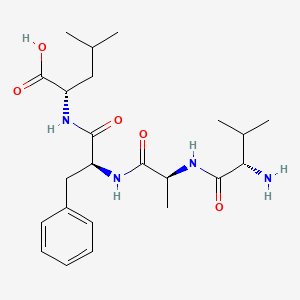
![1-{3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propyl}piperidine](/img/structure/B14203163.png)
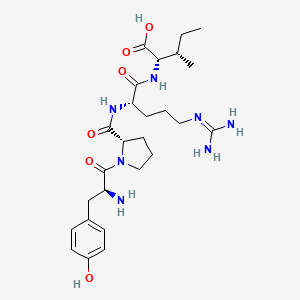
![6-(4-Chlorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14203195.png)
![[(1,5-Dimethyl-2,3-diphenyl-1H-indol-6-yl)methylidene]propanedinitrile](/img/structure/B14203196.png)
